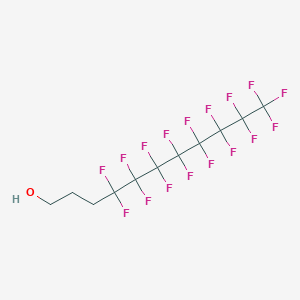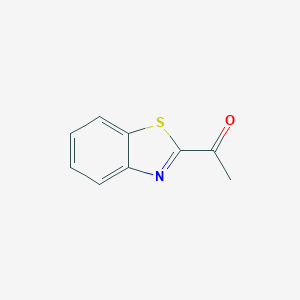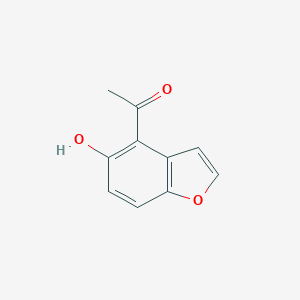
2-(4-氟苯基)乙醛
描述
“2-(4-Fluorophenyl)acetaldehyde” is a chemical compound with the CAS number 1736-67-0 . It is used in scientific research and has potential applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)acetaldehyde” involves a reaction with sulfur and triethylamine in N,N-dimethyl-formamide at 0 - 20℃ . The reaction is stirred at room temperature for 22 hours .Molecular Structure Analysis
The molecular formula of “2-(4-Fluorophenyl)acetaldehyde” is C8H7FO . The InChI key is KCXZRESSSSYYCW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)acetaldehyde” is a liquid at room temperature . It has a molecular weight of 138.14 . It should be stored in an inert atmosphere, under -20C .科学研究应用
Synthesis of Fluorinated Aromatic Compounds
2-(4-Fluorophenyl)acetaldehyde: is a valuable precursor in the synthesis of fluorinated aromatic compounds . These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. The introduction of a fluorine atom can significantly alter the chemical and metabolic stability of these compounds, making them more resistant to degradation.
Material Science Research
In material science, this aldehyde is used to modify the properties of polymers and create fluorinated polymers . These materials exhibit improved resistance to solvents, acids, and bases, and are used in a variety of applications, including coatings, insulation materials, and in the semiconductor industry.
Analytical Chemistry
2-(4-Fluorophenyl)acetaldehyde: serves as a standard in chromatographic analysis for the detection of volatile organic compounds (VOCs) . Its distinct chemical signature allows for precise identification and quantification in complex mixtures, which is essential for environmental monitoring and food safety assessments.
Molecular Modeling and Simulation
The compound is also used in computational chemistry for molecular modeling and simulations . Programs such as Amber, GROMACS, and Avogadro utilize this compound to study its interactions at the molecular level, which can provide insights into the behavior of similar molecules in biological systems.
Organic Synthesis Methodology
Researchers utilize 2-(4-Fluorophenyl)acetaldehyde to develop new synthetic methodologies . Its reactivity is explored in various organic reactions, such as aldol condensations and Wittig reactions, to synthesize complex molecules with high precision and efficiency.
Neurotransmitter Research
This compound is structurally similar to neurotransmitters and can be used in neuroscience research to study the synthesis and function of these critical brain chemicals. By understanding how similar structures interact with neural receptors, scientists can develop new treatments for neurological disorders.
安全和危害
The safety information for “2-(4-Fluorophenyl)acetaldehyde” indicates that it is a hazardous chemical. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
属性
IUPAC Name |
2-(4-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZRESSSSYYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456061 | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)acetaldehyde | |
CAS RN |
1736-67-0 | |
| Record name | 4-Fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

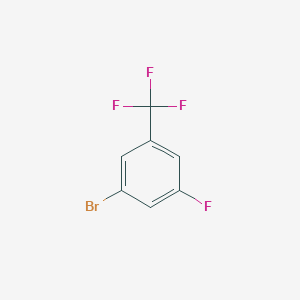
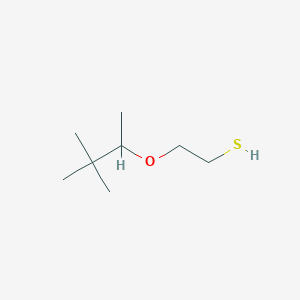
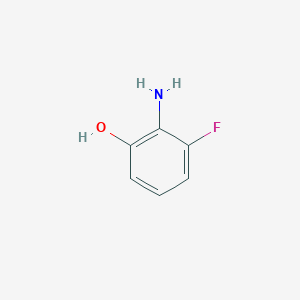

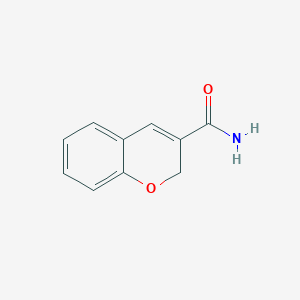
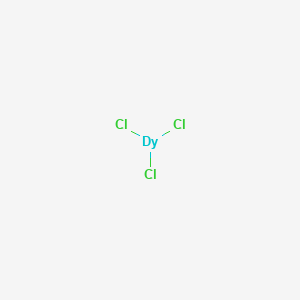
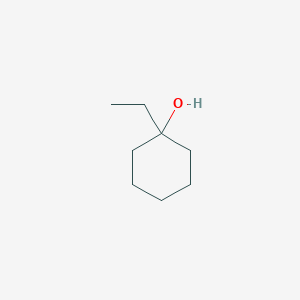
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

